3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of three ethoxy groups attached to the benzene ring and a benzothiazole moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Benzamide Group: The benzothiazole derivative is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,4,5-tricarboxybenzamide.
Reduction: Formation of 3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is utilized in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
- 3,4,5-triethoxy-N-(2-methoxy-1-methylethyl)benzamide
- 3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Uniqueness
3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is unique due to the specific positioning of the ethoxy groups and the benzothiazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-5-25-17-10-14(11-18(26-6-2)20(17)27-7-3)21(24)23-15-8-9-19-16(12-15)22-13(4)28-19/h8-12H,5-7H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXJCWFAYFPHQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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